molecular formula C21H14Cl2N2 B14315418 2-(2,3-dichlorophenyl)-4,5-diphenyl-1H-imidazole CAS No. 111010-89-0

2-(2,3-dichlorophenyl)-4,5-diphenyl-1H-imidazole

Cat. No.: B14315418
CAS No.: 111010-89-0
M. Wt: 365.3 g/mol
InChI Key: HPJLATUXJWJVIX-UHFFFAOYSA-N
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Description

2-(2,3-dichlorophenyl)-4,5-diphenyl-1H-imidazole is a chemical compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 in a five-membered ring This particular compound is characterized by the presence of two chlorine atoms on the phenyl ring and two phenyl groups attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dichlorophenyl)-4,5-diphenyl-1H-imidazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,3-dichlorobenzaldehyde with benzil and ammonium acetate in the presence of acetic acid. The reaction is carried out under reflux conditions, leading to the formation of the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dichlorophenyl)-4,5-diphenyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other nucleophiles in polar solvents.

Major Products Formed

    Oxidation: Formation of imidazole oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

2-(2,3-dichlorophenyl)-4,5-diphenyl-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2,3-dichlorophenyl)-4,5-diphenyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichlorophenylpiperazine: A compound with similar structural features but different functional groups.

    2,3-Dichlorophenol: Another compound with dichlorophenyl groups but lacking the imidazole ring.

Uniqueness

2-(2,3-dichlorophenyl)-4,5-diphenyl-1H-imidazole is unique due to its specific combination of phenyl and dichlorophenyl groups attached to the imidazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

111010-89-0

Molecular Formula

C21H14Cl2N2

Molecular Weight

365.3 g/mol

IUPAC Name

2-(2,3-dichlorophenyl)-4,5-diphenyl-1H-imidazole

InChI

InChI=1S/C21H14Cl2N2/c22-17-13-7-12-16(18(17)23)21-24-19(14-8-3-1-4-9-14)20(25-21)15-10-5-2-6-11-15/h1-13H,(H,24,25)

InChI Key

HPJLATUXJWJVIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)C3=C(C(=CC=C3)Cl)Cl)C4=CC=CC=C4

Origin of Product

United States

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